1,3,5-Triamino-2,4,6-trimethylbenzene Hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride is a chemical compound with the molecular formula C9H18Cl3N3. It is a derivative of benzene, where three hydrogen atoms are replaced by amino groups (-NH2) and three methyl groups (-CH3). This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride typically involves the reaction of 2,4,6-trimethylbenzene with ammonia or an amine source under specific conditions. One common method is the treatment of 2,4,6-trimethylbenzene with hydrochloric acid, which leads to the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted benzene derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under controlled conditions
Major Products Formed
Oxidation: Nitro derivatives of 2,4,6-trimethylbenzene.
Reduction: Various amine derivatives.
Substitution: Substituted benzene derivatives with different functional groups
Scientific Research Applications
2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with various biological molecules, influencing their function. This interaction can lead to changes in cellular processes, such as enzyme activity or gene expression .
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylbenzene: A precursor in the synthesis of 2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride.
1,3,5-triamino-2,4,6-trinitrobenzene: A compound with similar structural features but different functional groups.
2,4,6-trimethylphenol: Another derivative of 2,4,6-trimethylbenzene with hydroxyl groups instead of amino groups
Uniqueness
2,4,6-trimethyl-1,3,5-benzenetriamine hydrochloride is unique due to its specific combination of amino and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16ClN3 |
---|---|
Molecular Weight |
201.70 g/mol |
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-triamine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-4-7(10)5(2)9(12)6(3)8(4)11;/h10-12H2,1-3H3;1H |
InChI Key |
PSBIAHGMKFVJKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)N)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.